molecular formula C14H20N2O4 B13876489 Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate

Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate

Cat. No.: B13876489
M. Wt: 280.32 g/mol
InChI Key: HXYLLBHBXOTFRA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate is a synthetic compound that belongs to the class of benzoate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate typically involves the reaction of 4-amino-3-hydroxybenzoic acid with 2-(morpholin-4-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-morpholin-4-ylethoxy)benzoate: Shares a similar structure but lacks the amino group at the 4-position.

    Methyl 4-aminobenzoate: Similar in structure but does not contain the morpholin-4-ylethoxy group

Uniqueness

Methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate is unique due to the presence of both the amino group and the morpholin-4-ylethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 4-amino-3-(2-morpholin-4-ylethoxy)benzoate

InChI

InChI=1S/C14H20N2O4/c1-18-14(17)11-2-3-12(15)13(10-11)20-9-6-16-4-7-19-8-5-16/h2-3,10H,4-9,15H2,1H3

InChI Key

HXYLLBHBXOTFRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCCN2CCOCC2

Origin of Product

United States

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